molecular formula C14H11BrCl3N B2496365 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline CAS No. 1951425-02-7

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline

Cat. No.: B2496365
CAS No.: 1951425-02-7
M. Wt: 379.5
InChI Key: IILUHQCBLSCDGV-MRVPVSSYSA-N
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Description

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline: is a chemical compound with the molecular formula C14H11BrCl3N and a molecular weight of 379.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and dichlorophenyl groups attached to an aniline structure. It is typically found as a white to yellow solid and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It may also be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .

Industry: The compound is used in the development of specialty chemicals and materials. It may be employed in the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The halogenated aniline structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromine and additional chlorine atoms.

    5-Bromo-2-chloroaniline: Similar structure but without the dichlorophenyl group.

    N-(2,4-Dichlorophenyl)aniline: Lacks the bromine and additional chlorine atoms.

Uniqueness: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is unique due to the combination of bromine, chlorine, and dichlorophenyl groups, which confer specific chemical and biological properties.

Biological Activity

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline, with the CAS number 1951425-02-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrCl3N, with a molecular weight of 379.51 g/mol. Its structural characteristics include:

  • IUPAC Name : (R)-5-bromo-2-chloro-N-(1-(2,4-dichlorophenyl)ethyl)aniline
  • SMILES Notation : ClC1=CC(Cl)=CC=C1C@@HNC2=CC(Br)=CC=C2Cl

This compound features multiple halogen substituents which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its halogenated aniline structure enables it to bind to enzymes and receptors, potentially inhibiting their activity and interfering with cellular signaling pathways. This interaction can lead to various biological effects, including cytotoxicity against cancer cells.

Inhibition Studies

Inhibition assays have shown that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression. For example, compounds were screened for their ability to inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria . While direct studies on this compound are lacking, such findings underscore the relevance of its structural components in biological inhibition.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

Compound IC50 (μM) Biological Activity Reference
Compound 6l0.46 ± 0.02Inhibits A549 cells
Compound 6k3.14 ± 0.29Inhibits A549 cells
Compound 9>50Non-cytotoxic

These findings indicate that halogenated compounds can exhibit significant anticancer properties and may serve as a foundation for further research into the biological activities of structurally similar compounds like this compound.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUHQCBLSCDGV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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